

# Application Note: Quantification of Danuglipron in Human Plasma by HPLC-MS/MS

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## Compound of Interest

Compound Name: Danuglipron

Cat. No.: B610018

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## Abstract

This application note describes a highly sensitive and robust HPLC-MS/MS method for the quantitative analysis of **danuglipron** (PF-06882961), a novel oral small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), in plasma.<sup>[1][2]</sup> The method utilizes a straightforward sample preparation procedure followed by microflow liquid chromatography coupled with tandem mass spectrometry. This method was developed and validated to support pharmacokinetic studies, demonstrating excellent sensitivity with a lower limit of quantitation (LLOQ) of 0.200 pg/mL.<sup>[1]</sup> The described protocol is suitable for high-throughput analysis in clinical and preclinical trials.

## Introduction

**Danuglipron** is a promising therapeutic agent for the treatment of Type 2 diabetes mellitus and obesity.<sup>[1][3]</sup> Accurate quantification of **danuglipron** in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development. This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of **danuglipron** concentrations in plasma.

## Experimental

### Materials and Reagents

- **Danuglipron** (PF-06882961) reference standard

- PF-06974801 (Internal Standard, IS)
- Control K3EDTA plasma
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Methanol (HPLC grade)
- Methyl tert-butyl ether (MTBE)

## Instrumentation

- HPLC System: Waters ACQUITY M Class
- Mass Spectrometer: Waters Xevo TQS tandem quadrupole mass spectrometer
- Analytical Column: Waters iKey, 150  $\mu$ m x 50 mm peptide BEH C18, 130 Å, 1.7  $\mu$ M

## Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions: Prepare primary stock solutions of **danuglipron** and the internal standard (IS), PF-06974801, in a suitable organic solvent (e.g., DMSO or methanol).

Calibration Standards (CS) and Quality Control (QC) Samples: Prepare separate spiking solutions for calibration standards and quality control samples.<sup>[1]</sup> Serially dilute these solutions to prepare plasma calibration standards at concentrations of 0.200, 0.500, 2.00, 5.00, 10.0, 14.0, 18.0, and 20.0 pg/mL.<sup>[1]</sup> Prepare plasma QC samples at concentrations of 0.200 pg/mL (LLOQ), 0.600 pg/mL (low QC), a mid-range concentration, and a high concentration QC.<sup>[1]</sup>

## Sample Preparation Protocol

- To 50  $\mu$ L of plasma sample, add the internal standard solution.
- Perform protein precipitation followed by liquid-liquid extraction.

- Elute the sample with methyl tert-butyl ether (MTBE).[1]
- Dry the eluent under a stream of nitrogen at 40°C.[1]
- To ensure complete removal of residual MTBE, add 100 µl of acetonitrile and dry again at 40°C.[1]
- Reconstitute the dried residue with 50.0 µl of 90:10 (v:v) water:acetonitrile containing 0.1% (v:v) formic acid.[1]
- Centrifuge the reconstituted samples at 1250 x g for 1 minute before injection into the HPLC-MS/MS system.[1]

## HPLC-MS/MS Method

Table 1: Chromatographic Conditions

Parameter	Value
HPLC System	Waters ACQUITY M Class
Column	Waters iKey, 150 µm x 50 mm peptide BEH C18, 130 Å, 1.7 µM
Column Temperature	50.0°C
Mobile Phase A	0.1% (v/v) Formic Acid in Water
Mobile Phase B	0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate	4.000 µl/min
Injection Volume	4.00 µl
Autosampler Temperature	10.0°C
Gradient	A detailed gradient program should be optimized for best separation

Table 2: Mass Spectrometry Conditions

Parameter	Value
Mass Spectrometer	Waters Xevo TQS
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition (Danuglipron)	556.38 > 324.26
MRM Transition (IS)	560.50 > 328.40

## Method Validation Summary

The method was validated over a concentration range of 0.200 to 20.0 pg/mL in cynomolgus monkey K3EDTA plasma.<sup>[1]</sup> The validation demonstrated the feasibility of analyzing human microdose plasma samples for **danuglipron**.<sup>[1]</sup>

Table 3: Method Validation Parameters

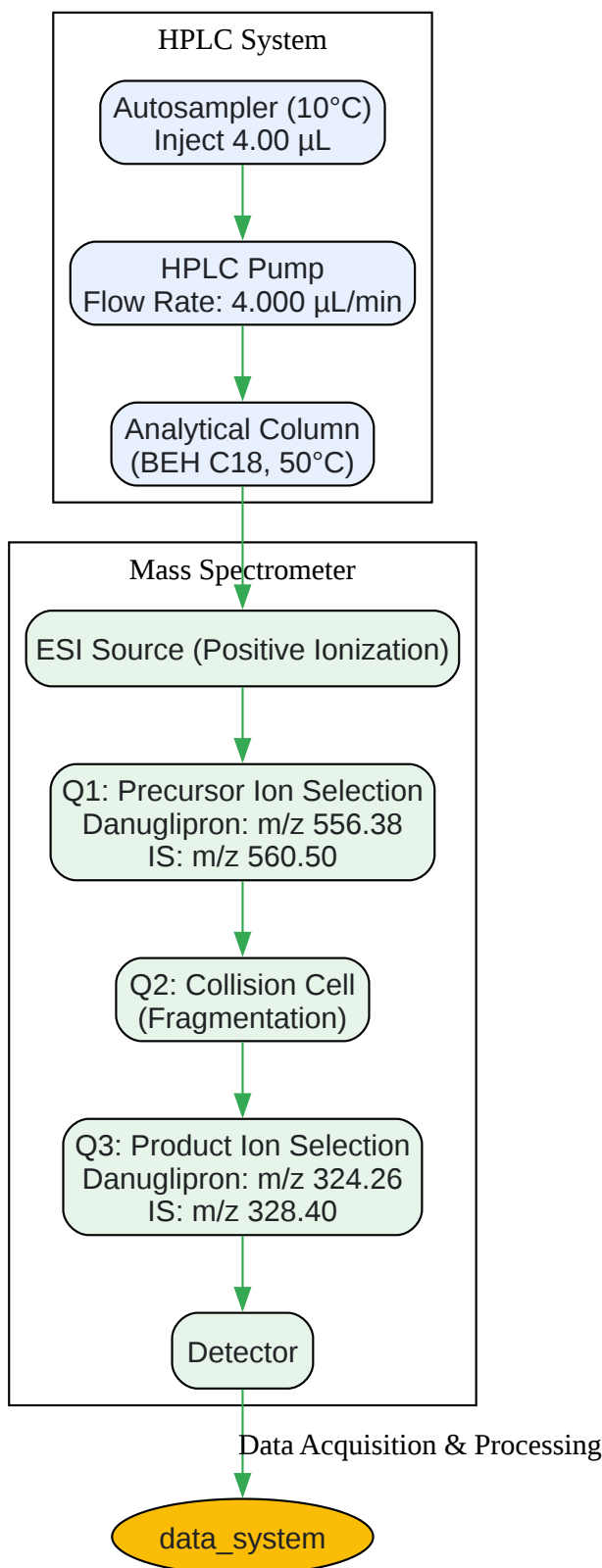
Parameter	Result
Linearity Range	0.200 - 20.0 pg/mL
LLOQ	0.200 pg/mL
Intra-day Precision (%CV)	To be determined
Inter-day Precision (%CV)	To be determined
Accuracy (%)	To be determined
Recovery (%)	To be determined
Matrix Effect	To be determined

## Visual Protocols



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Caption: **Danuglipron** Plasma Sample Preparation Workflow.



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## References

- 1. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danuglipron | PF-06882961 | Agonist of glucagon-like peptide-1 receptor (GLP-1R) | CAS 2230198-02-2 | TDM2| Buy PF06882961; PF06882961 from Supplier InvivoChem [invivochem.com]
- 3. Comprehensive identification and characterization of in vitro and in vivo metabolites of the novel GLP-1 receptor agonist danuglipron using UHPLC-QToF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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